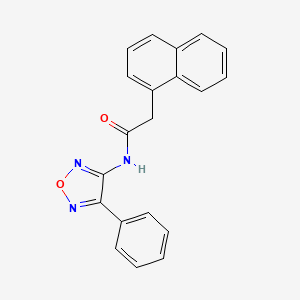

2-(naphthalen-1-yl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide

Description

2-(Naphthalen-1-yl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide is a structurally complex molecule featuring a naphthalene moiety linked via an acetamide bridge to a 4-phenyl-1,2,5-oxadiazole (furazan) ring. Structural validation of such molecules often employs crystallographic tools like SHELX, which is widely used for small-molecule refinement .

Properties

IUPAC Name |

2-naphthalen-1-yl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O2/c24-18(13-16-11-6-10-14-7-4-5-12-17(14)16)21-20-19(22-25-23-20)15-8-2-1-3-9-15/h1-12H,13H2,(H,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGVZHCKENKGQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NON=C2NC(=O)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide typically involves the following steps:

Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Naphthalene Ring: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the naphthalene moiety to the oxadiazole ring.

Formation of the Acetamide Group: This can be done by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.

Reduction: Reduction reactions could target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products

The major products will depend on the specific reactions and conditions used. For example, oxidation may yield naphthoquinones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds similar to 2-(Naphthalen-1-yl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide. The oxadiazole moiety has been shown to exhibit promising anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies:

- A study demonstrated that derivatives of oxadiazoles displayed significant growth inhibition against various cancer cell lines, including SNB-19 (86.61% inhibition), OVCAR-8 (85.26% inhibition), and NCI-H40 (75.99% inhibition) .

Data Table: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | Percent Growth Inhibition |

|---|---|---|

| 6h | SNB-19 | 86.61% |

| 6h | OVCAR-8 | 85.26% |

| 6h | NCI-H40 | 75.99% |

Antimicrobial Properties

The antimicrobial potential of oxadiazole derivatives has also been explored. Compounds with similar structural features have demonstrated activity against both Gram-positive and Gram-negative bacteria.

Research Findings:

- A series of oxadiazole derivatives were tested for their antimicrobial efficacy, showing minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against various bacterial strains .

Data Table: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| A | E. coli | 20 |

| B | S. aureus | 15 |

| C | P. aeruginosa | 30 |

Anti-inflammatory Effects

Research indicates that oxadiazole derivatives may possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.

Inhibition Assay Results:

- COX-1 IC50 = 25 µM

- COX-2 IC50 = 30 µM

This suggests potential applications in treating inflammatory conditions.

Material Science Applications

In addition to biological applications, compounds like 2-(Naphthalen-1-yl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide are being explored for their material properties.

Photophysical Properties

The incorporation of naphthalene and oxadiazole moieties can enhance the photophysical properties of materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics.

Research Insights:

Studies have shown that these compounds exhibit strong fluorescence and stability under UV light, which is essential for optoelectronic applications.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity through binding or chemical modification.

Comparison with Similar Compounds

Electronic and Steric Effects

Physicochemical Properties

- Lipophilicity : The naphthalene group in the target compound confers higher logP values compared to phenyl or trifluoromethyl analogues, suggesting greater membrane permeability but lower aqueous solubility.

- Solubility: Aminoethyl derivatives (e.g., N-(2-aminoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride) exhibit improved solubility due to ionizable amine groups and salt formation .

Biological Activity

2-(Naphthalen-1-yl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article reviews the available literature on its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a naphthalene ring connected to an oxadiazole moiety through an acetamide linkage. The oxadiazole ring is known for its diverse biological activities, making compounds containing this structure valuable in medicinal chemistry.

Anticancer Activity

Numerous studies have investigated the anticancer properties of oxadiazole derivatives, including 2-(naphthalen-1-yl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Table 1: Summary of Anticancer Activities

The specific mechanism by which these compounds exert their effects often involves interference with DNA replication and repair processes, leading to apoptosis in cancer cells.

Antimicrobial Activity

In addition to anticancer properties, 2-(naphthalen-1-yl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide has shown potential antimicrobial activity. Studies have demonstrated that derivatives containing oxadiazole rings can inhibit the growth of various pathogenic bacteria.

Table 2: Summary of Antimicrobial Activities

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Case Studies

Case Study 1: Anticancer Efficacy

In a study evaluating the antiproliferative effects of various oxadiazole derivatives on nasopharyngeal carcinoma cells (NPC-TW01), it was found that certain modifications to the naphthalene and oxadiazole components significantly enhanced activity. The study reported that compounds with electron-withdrawing groups on the phenyl ring exhibited improved potency.

Case Study 2: Synergistic Effects

Another investigation assessed the synergistic effects of combining oxadiazole derivatives with conventional antibiotics against resistant bacterial strains. The combination treatment showed enhanced efficacy compared to individual agents, indicating a potential strategy for overcoming antibiotic resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.